1,7-Phenanthroline-5,6-dione
CAS No.: 82701-91-5
Cat. No.: VC1691526
Molecular Formula: C12H6N2O2
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82701-91-5 |
|---|---|
| Molecular Formula | C12H6N2O2 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 1,7-phenanthroline-5,6-dione |
| Standard InChI | InChI=1S/C12H6N2O2/c15-11-8-4-2-5-13-9(8)7-3-1-6-14-10(7)12(11)16/h1-6H |
| Standard InChI Key | JBLPWFLKCBTNBV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)C(=O)C3=C2N=CC=C3)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=O)C(=O)C3=C2N=CC=C3)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
1,7-Phenanthroline-5,6-dione belongs to the phenanthroline family of heterocyclic compounds, specifically featuring a quinone functionality at positions 5 and 6 of the phenanthroline backbone. Unlike the more commonly studied 1,10-phenanthroline-5,6-dione, the nitrogen atoms in this compound are positioned at the 1 and 7 positions of the phenanthroline ring system, significantly affecting its coordination chemistry and reactivity patterns.
Chemical Identifiers
The compound is tracked in chemical databases through various identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of 1,7-Phenanthroline-5,6-dione
| Parameter | Value |
|---|---|
| CAS Registry Number | 82701-91-5 |
| Molecular Formula | C₁₂H₆N₂O₂ |
| IUPAC Name | 1,7-phenanthroline-5,6-dione |
| InChI Key | JBLPWFLKCBTNBV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=O)C(=O)C3=C2N=CC=C3)N=C1 |
| NSC Number | 370169 |
Common Synonyms
The compound is known by several synonyms in the scientific literature:
Physicochemical Properties
1,7-Phenanthroline-5,6-dione possesses distinct physicochemical properties that influence its behavior in chemical reactions and potential applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of 1,7-Phenanthroline-5,6-dione
| Property | Value |
|---|---|
| Molecular Weight | 210.188 g/mol |
| Density | 1.444 g/cm³ |
| Boiling Point | 456.1°C at 760 mmHg |
| Flash Point | 229.1°C |
| Exact Mass | 210.043 |
| LogP | 1.5226 |
| Polar Surface Area (PSA) | 59.92000 |
| Index of Refraction | 1.677 |
| Appearance | Yellow to amber solid |
| Solubility | Limited water solubility |
The compound exhibits a relatively high boiling point and flash point, indicating thermal stability. Its moderate LogP value suggests a balance between hydrophilic and hydrophobic properties, which may be relevant for its application in biological systems or as a ligand in coordination chemistry .
Synthesis and Preparation Methods
Historical Synthesis Approaches
The earliest documented syntheses of 1,7-phenanthroline-5,6-dione appear in the literature from the mid-20th century. Druey and Schmidt reported synthetic approaches in their 1950 publication in Helvetica Chimica Acta, providing one of the foundational methods for preparing this compound .
Structural Comparison with 1,10-Phenanthroline-5,6-dione
The positional isomer 1,10-phenanthroline-5,6-dione has been more extensively studied and characterized in the scientific literature. Understanding the structural differences between these isomers is important for predicting and explaining their different chemical behaviors.
Table 3: Structural Comparison of 1,7- and 1,10-Phenanthroline-5,6-dione
| Feature | 1,7-Phenanthroline-5,6-dione | 1,10-Phenanthroline-5,6-dione |
|---|---|---|
| CAS Number | 82701-91-5 | 27318-90-7 |
| Nitrogen Positions | 1 and 7 positions | 1 and 10 positions |
| Chelating Ability | Moderate | Strong (forms 5-membered chelate rings) |
| Coordination Geometry | Variable, less defined | Typically forms planar complexes |
| Bite Angle | Wider | Narrower, more suitable for metal coordination |
The different positions of the nitrogen atoms significantly impact the compounds' coordination chemistry, with 1,10-phenanthroline-5,6-dione being a more effective chelating agent due to the optimal positioning of its nitrogen atoms for metal coordination .
Applications and Research Significance
Despite the limited specific information available for 1,7-phenanthroline-5,6-dione, several potential applications can be inferred based on the properties of related phenanthroline derivatives.
Synthetic Chemistry Applications
The quinone moiety makes this compound a potential:
-
Oxidizing agent in organic syntheses
-
Precursor for more complex heterocyclic systems
-
Building block for extended π-conjugated systems
Research Gaps and Future Directions
The relative scarcity of information specific to 1,7-phenanthroline-5,6-dione compared to its 1,10 isomer highlights significant research gaps. Future research directions might include:
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Comprehensive characterization of coordination behavior with various metal ions
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Investigation of potential biological activities, particularly in comparison with the 1,10 isomer
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Development of optimized synthetic routes with improved yields
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Exploration of applications in materials science, particularly in areas where the unique structural features of the 1,7 isomer might offer advantages
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